molecular formula C9H9ClN2 B1621662 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 27429-86-3

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1621662
CAS No.: 27429-86-3
M. Wt: 180.63 g/mol
InChI Key: KPCOEHAVFBZKQU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzylamine with glyoxal in the presence of an acid catalyst, which facilitates the formation of the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form corresponding imidazoles.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Imidazole derivatives with various functional groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted phenylimidazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,5-dihydro-1H-imidazole: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

    2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole: Similar structure but with the chlorine atom in a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of the 3-chlorophenyl group in 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially improved binding affinity in biological systems.

Properties

IUPAC Name

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOEHAVFBZKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395125
Record name 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27429-86-3
Record name 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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